CID 132939336

Description

CID 132939336 is a chemical compound currently under investigation for its structural and functional properties. Based on structural analogs in the oscillatoxin family (e.g., oscillatoxin D, E, F; ), this compound is hypothesized to belong to a class of bioactive marine-derived polyketides or cyanobacterial toxins. Such compounds often exhibit complex macrocyclic structures with ether linkages and methyl branches, contributing to their biological activity .

Properties

Molecular Formula |

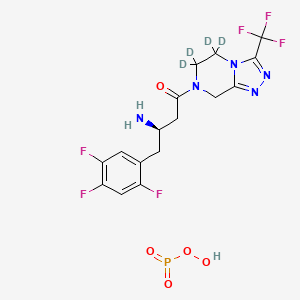

C16H18F6N5O5P |

|---|---|

Molecular Weight |

509.33 g/mol |

InChI |

InChI=1S/C16H15F6N5O.HO4P.H2/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;1H/t9-;;/m1../s1/i1D2,2D2;; |

InChI Key |

SHWZYHNHAUKDOV-JBNLRCFGSA-N |

Isomeric SMILES |

[HH].[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].OOP(=O)=O |

Canonical SMILES |

[HH].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 132939336 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The C-H alkylation reaction is carried out using a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

CID 132939336 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.

Scientific Research Applications

CID 132939336 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Mechanism of Action

The mechanism of action of CID 132939336 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Key Characteristics (Hypothetical):

- Molecular Formula : Likely similar to oscillatoxin derivatives (e.g., C30H48O7 for oscillatoxin D).

- Molecular Weight : Estimated 500–600 Da, consistent with polyketide toxins.

- Functional Groups: Potential epoxy, hydroxyl, and ester groups based on structural motifs in related compounds.

- Biological Activity : May target ion channels or membrane receptors, akin to oscillatoxins .

Characterization of CID 132939336 would require rigorous analytical validation, including <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and X-ray crystallography, as per IUPAC guidelines for novel compounds .

Comparison with Similar Compounds

The following comparison is based on structurally or functionally related compounds, including oscillatoxin derivatives and other bioactive polyketides.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural Insights:

- Oscillatoxin Derivatives : this compound likely shares the macrocyclic lactone core of oscillatoxins but may differ in methyl or hydroxyl substitution patterns, impacting membrane permeability and target affinity .

- Lyngbyatoxin A : Unlike lyngbyatoxin’s indole alkaloid structure, this compound’s polyketide backbone suggests distinct mechanisms (e.g., ion channel modulation vs. kinase inhibition) .

Pharmacological Differentiation:

- Selectivity : Methylation in 30-methyl-oscillatoxin D (CID 185389) enhances metabolic stability compared to this compound’s hypothetical unmethylated form .

- Bioavailability : this compound’s high log P (predicted >5) indicates poor aqueous solubility, necessitating formulation optimization, whereas lyngbyatoxin A’s moderate solubility allows direct in vitro use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.